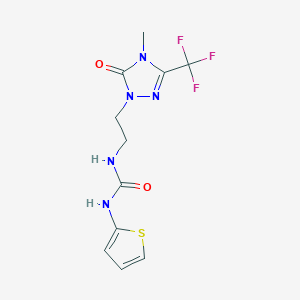
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea, appears to be a novel molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related urea compounds typically involves the reaction of an isocyanate with an amine. For instance, the synthesis of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly)urea was achieved by the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% product . This suggests that a similar approach could be used for the synthesis of the compound , by reacting an appropriate isocyanate with a derivative of 1,2,4-triazole that has been functionalized with the necessary substituents.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine residues. In the context of the compound , the presence of a 1,2,4-triazole ring and a thiophene ring suggests potential for interactions with biological targets, as these rings are often found in pharmacologically active compounds. The triazole ring, in particular, is known for its role in various biological activities .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including interactions with enzymes. For example, the flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were designed to interact with acetylcholinesterase, an enzyme involved in neurotransmission . The structure-activity relationship (SAR) studies indicated that the length of the spacer and the nature of the substituents on the urea moiety are critical for activity. This information could be relevant for predicting the reactivity of the compound with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group in the compound is likely to increase its lipophilicity, which could affect its ability to cross biological membranes . Additionally, the aromatic thiophene ring could contribute to the compound's potential for pi-pi interactions, which are important in drug-receptor binding. The synthesis method described for related compounds, which avoids the use of chromatography, suggests that the compound might also be synthesized in a straightforward manner, potentially with good yield .
Scientific Research Applications
Synthesis and Structural Analysis
- Green Synthesis of Heterocycles: Novel heterocycles carrying triazole derivatives have been synthesized using green methods, highlighting the interest in developing environmentally friendly synthesis pathways for potentially bioactive compounds (Dawle et al., 2012).
- Stereochemical Studies: Stereochemical investigations have provided insights into the structural properties of urea and thiourea derivatives, crucial for understanding their reactivity and potential applications (Fülöp et al., 1985).
- Crystal Structure Analyses: Detailed crystal structure analyses of triazole derivatives have been conducted to understand their molecular packing, hydrogen bonding interactions, and overall stability, which are essential for designing compounds with desired properties (Ahmed et al., 2016).
Potential Applications
- Biological Evaluation for Antidiabetic and Antimicrobial Activities: Some derivatives have been synthesized and evaluated for their antimicrobial and antidiabetic activities, indicating the therapeutic potential of these compounds (Faidallah et al., 2011).
- Inhibition of Acetylcholinesterase: Research into the synthesis and biochemical evaluation of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors suggests the relevance of these compounds in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
properties
IUPAC Name |
1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5O2S/c1-18-8(11(12,13)14)17-19(10(18)21)5-4-15-9(20)16-7-3-2-6-22-7/h2-3,6H,4-5H2,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRGVSMFZUISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

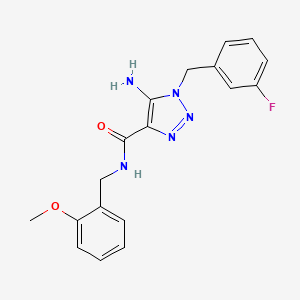
![N-(1-(Dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B3011404.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)
![(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B3011407.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)


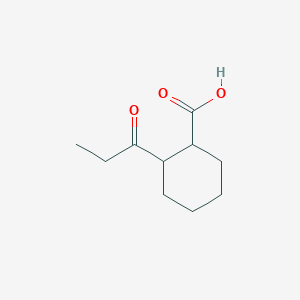
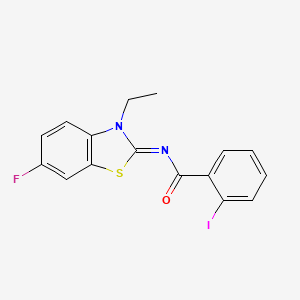
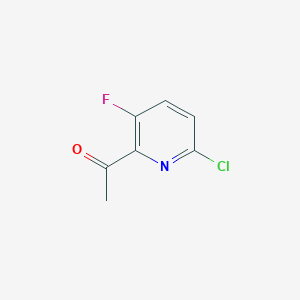
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)
![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)